molecular formula C8H16Cl2N2O2 B13018728 5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride

Cat. No.: B13018728
M. Wt: 243.13 g/mol
InChI Key: DSXSLJUONDIRCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H16Cl2N2O2. It is primarily used in proteomics research and is known for its unique structure and properties .

Chemical Reactions Analysis

Types of Reactions

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes .

Scientific Research Applications

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is used extensively in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its applications in proteomics research make it a valuable compound in scientific research .

Biological Activity

5-Aminooctahydrocyclopenta[c]pyrrole-5-carboxylic acid dihydrochloride (CAS Number: 1172516-81-2) is a compound that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial domains. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

  • Molecular Formula : C8H16Cl2N2O2
  • Molecular Weight : 243.1308 g/mol
  • SMILES Notation : OC(=O)C1(N)CC2C(C1)CNC2.Cl.Cl

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-amino derivatives, including this compound. In vitro assays have demonstrated its effects on various cancer cell lines, notably A549 human lung adenocarcinoma cells.

Case Study: Cytotoxicity Against A549 Cells

In a study assessing the cytotoxic effects of various compounds, including those derived from the pyrrole scaffold, it was found that:

  • Compound Efficacy : The compound exhibited a significant reduction in cell viability at a concentration of 100 µM after 24 hours, comparable to standard chemotherapeutics like cisplatin.
  • Mechanism of Action : The presence of the free amino group was crucial for enhancing cytotoxicity while minimizing toxicity to non-cancerous cells.

The following table summarizes the cytotoxic effects observed:

Compound IDCell LineViability (%)Notes
15A54966More potent than control
21A54970Selective against cancer cells
ControlHSAEC1-KT90Non-cancerous baseline

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. It has shown promising activity against multidrug-resistant strains, particularly Staphylococcus aureus.

Case Study: Antimicrobial Efficacy

In vitro tests were conducted against various pathogens:

  • Tested Strains : Methicillin-resistant Staphylococcus aureus (MRSA), Klebsiella pneumoniae, and Escherichia coli.
  • Results : The compound demonstrated significant inhibition against MRSA and other resistant strains.

The following table illustrates the antimicrobial activity:

PathogenInhibition Zone (mm)MIC (µg/mL)Notes
MRSA1532Effective against resistant strains
Klebsiella pneumoniae1264Moderate activity
Escherichia coli10128Limited efficacy

The biological activity of this compound can be attributed to several mechanisms:

  • Cytotoxicity : Induction of apoptosis in cancer cells through mitochondrial pathways.
  • Antimicrobial Action : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Properties

Molecular Formula

C8H16Cl2N2O2

Molecular Weight

243.13 g/mol

IUPAC Name

5-amino-2,3,3a,4,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-5-carboxylic acid;dihydrochloride

InChI

InChI=1S/C8H14N2O2.2ClH/c9-8(7(11)12)1-5-3-10-4-6(5)2-8;;/h5-6,10H,1-4,9H2,(H,11,12);2*1H

InChI Key

DSXSLJUONDIRCA-UHFFFAOYSA-N

Canonical SMILES

C1C2CNCC2CC1(C(=O)O)N.Cl.Cl

Origin of Product

United States

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